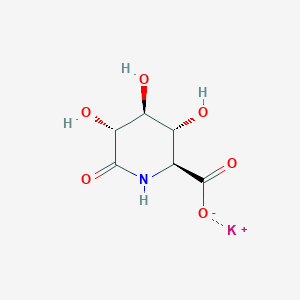
Methionyl-beta-naphthylamide
Overview
Description
Methionyl-beta-naphthylamide is a synthetic compound that combines the amino acid methionine with a beta-naphthylamide group. This compound is known for its applications in biochemical research, particularly in the study of enzyme activities and protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methionyl-beta-naphthylamide can be synthesized through a series of chemical reactions involving methionine and beta-naphthylamine. The process typically involves the activation of the carboxyl group of methionine, followed by its coupling with beta-naphthylamine under controlled conditions. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide and catalysts such as N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of this compound often employs automated peptide synthesizers, which allow for precise control over reaction conditions and yield high-purity products. The process involves sequential addition of protected amino acids, followed by deprotection and purification steps.
Chemical Reactions Analysis
Types of Reactions: Methionyl-beta-naphthylamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in beta-naphthylamide can be reduced to an amine.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Beta-naphthylamine.
Substitution: Methionine and beta-naphthylamine.
Scientific Research Applications
Methionyl-beta-naphthylamide is widely used in scientific research due to its ability to act as a substrate for various enzymes. Its applications include:
Biochemistry: Used to study enzyme kinetics and substrate specificity.
Molecular Biology: Employed in assays to measure protease activity.
Medicine: Investigated for its potential role in drug development and therapeutic interventions.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of methionyl-beta-naphthylamide involves its interaction with specific enzymes, such as proteases. The compound serves as a substrate, and its cleavage by the enzyme releases beta-naphthylamine, which can be detected spectrophotometrically. This interaction helps in understanding enzyme activity and inhibition.
Comparison with Similar Compounds
Methionyl-beta-naphthylamide can be compared with other similar compounds, such as:
Phenylalanine-arginine beta-naphthylamide: Another substrate used in enzyme assays, particularly for studying efflux pumps in bacteria.
Leucyl-beta-naphthylamide: Used in similar biochemical assays to study different proteases.
Uniqueness: this compound is unique due to its specific interaction with methionine-specific enzymes, making it a valuable tool in studying methionine metabolism and related biochemical pathways.
Properties
IUPAC Name |
2-amino-4-methylsulfanyl-N-naphthalen-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-19-9-8-14(16)15(18)17-13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWHUPKCZKLQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933487 | |
| Record name | 2-Amino-4-(methylsulfanyl)-N-(naphthalen-2-yl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98575-79-2, 14883-82-0 | |
| Record name | 2-Amino-4-(methylthio)-N-2-naphthalenylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98575-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionyl-beta-naphthylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014883820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(methylsulfanyl)-N-(naphthalen-2-yl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















